2-Benzylmorpholine
Overview
Description
2-Benzylmorpholine is an organic compound with the molecular formula C11H15NO It is a heterocyclic compound featuring a morpholine ring substituted with a benzyl group at the second position
Mechanism of Action
Target of Action
2-Benzylmorpholine is a novel appetite suppressant
Mode of Action
It’s known that the compound has an appetite-suppressing effect . This suggests that it may interact with receptors or enzymes involved in the regulation of appetite, potentially altering their function and leading to decreased feelings of hunger.
Pharmacokinetics
One study mentions that this compound analogs were metabolically stable in human lung microsomes but displayed rapid metabolism in human liver and in mouse and rat lung and liver microsomes . This suggests that the compound may have good bioavailability in the lungs but may be rapidly metabolized and cleared from the body, potentially limiting its systemic exposure .
Result of Action
The primary known result of this compound’s action is appetite suppression . This effect was observed in dogs given oral doses of the compound . The appetite suppressant effect in dogs declined during 20 days of chronic oral dosing , suggesting that tolerance may develop with prolonged use.
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 2-Benzylmorpholine involves the stereoselective alkylation of chiral non-racemic morpholin-3-one. This method features high diastereocontrol using endocyclic oxidation of phenylglycinol-derived morpholine . Another approach involves the rearrangement of β-amino alcohols under catalytic conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve the dehydration of diethanolamine with concentrated sulfuric acid, followed by subsequent reactions to introduce the benzyl group .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Benzylmorpholine oxides.
Reduction: Benzylmorpholine derivatives.
Substitution: Various substituted benzylmorpholine compounds.
Scientific Research Applications
2-Benzylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Morpholine: A simpler analog without the benzyl group, used widely in organic synthesis and as a solvent.
2,6-Dimethylmorpholine: A derivative with methyl groups at the 2 and 6 positions, used in similar applications.
4-Benzylmorpholine-2-carbonitrile: Another benzyl-substituted morpholine with a nitrile group, used in specialized chemical syntheses.
Uniqueness: 2-Benzylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-benzylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFCMGWCEXUGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927378 | |
Record name | 2-Benzylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131887-48-4, 87955-28-0 | |
Record name | 2-Benzylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-Benzylmorpholine?
A1: While this compound is known to possess appetite suppressant activity [, ], the precise mechanism of action remains to be fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.
Q2: How does the stereochemistry of this compound affect its appetite suppressant activity?
A2: Research indicates that the appetite suppressant activity primarily resides in the (+)-enantiomer of this compound []. The (-)-enantiomer and the racemic mixture showed less potent anorectic effects in dogs.
Q3: Can you describe the synthesis of this compound from L-Phenylalaninol?
A3: One synthetic approach utilizes L-phenylalaninol and involves a stereospecific rearrangement of the β-amino alcohol using a catalytic amount of (CF3CO)2O as a key step []. This method has been shown to be efficient in producing (R)-2-benzylmorpholine.
Q4: How can NMR spectroscopy be used to study this compound?
A4: NMR spectroscopy, utilizing shift reagents like Zinc(II) meso-tetraphenylporphyrin (ZnTPP), can be employed to simplify and analyze the spectra of this compound. This technique aids in structural determination and can even provide information about conformational preferences. Notably, ZnTPP does not affect the rotamer populations of the this compound ring [].
Q5: Are there any alternative synthetic routes to produce enantiopure this compound?
A5: Yes, besides the method utilizing L-phenylalaninol, an alternative approach employs a chemo-enzymatic strategy to synthesize the active enantiomer of this compound []. Additionally, a Sharpless asymmetric epoxidation strategy can be employed for the synthesis of (R)-2-benzylmorpholine [].
Q6: Has this compound been investigated as a building block in organic synthesis?
A6: Yes, research indicates that chiral secondary amines like this compound can be used in amine-promoted asymmetric (4+2) annulation reactions. For instance, this compound reacts with specific allenic esters to generate enamine intermediates, which then undergo aza-Diels-Alder reactions with tosylimines to form tetrahydropyridines [].
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